![molecular formula C6H4Se2 B14084939 Selenolo[3,2-b]selenophene CAS No. 251-49-0](/img/structure/B14084939.png)
Selenolo[3,2-b]selenophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenolo[3,2-b]selenophene is a heterocyclic compound containing selenium atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of selenolo[3,2-b]selenophene typically involves the cyclization of selenophene derivatives. One common method is the condensation of 3-aminoselenophene-2-carbonitriles with various cycloalkanones in the presence of aluminum chloride. This reaction can be carried out using classical heating or microwave irradiation . Another approach involves the reduction of nitroselenophenes followed by condensation with malonaldehyde acetal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used for laboratory synthesis can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Selenolo[3,2-b]selenophene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of selenium atoms in the ring structure, which can participate in redox processes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles that can attack the selenium atoms in the ring .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield selenoxides, while reduction reactions can produce selenides. Substitution reactions can lead to the formation of various substituted selenophenes .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological studies due to its unique chemical properties and potential biological activity.
Mécanisme D'action
The mechanism by which selenolo[3,2-b]selenophene exerts its effects is not fully understood. it is believed that the selenium atoms in the ring structure play a crucial role in its reactivity and biological activity. The compound may interact with various molecular targets and pathways, including redox-sensitive enzymes and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenolo[2,3-b]pyridine: Another selenium-containing heterocycle with similar chemical properties.
Selenolo[3,2-c]pyridine: Shares structural similarities with selenolo[3,2-b]selenophene but differs in the position of the selenium atoms.
Selenopheno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex selenium-containing heterocycle with potential anticancer activity.
Uniqueness
This compound is unique due to its specific ring structure and the presence of selenium atoms, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
251-49-0 |
|---|---|
Formule moléculaire |
C6H4Se2 |
Poids moléculaire |
234.04 g/mol |
Nom IUPAC |
selenopheno[3,2-b]selenophene |
InChI |
InChI=1S/C6H4Se2/c1-3-7-6-2-4-8-5(1)6/h1-4H |
Clé InChI |
QKDYDXJISKWZQE-UHFFFAOYSA-N |
SMILES canonique |
C1=C[Se]C2=C1[Se]C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


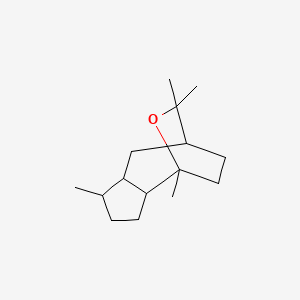
![Trimethyl[4-(trifluoromethyl)phenyl]germane](/img/structure/B14084875.png)
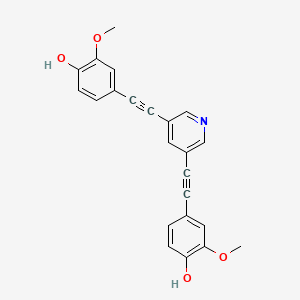
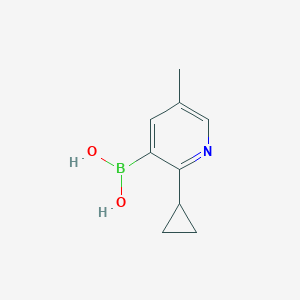
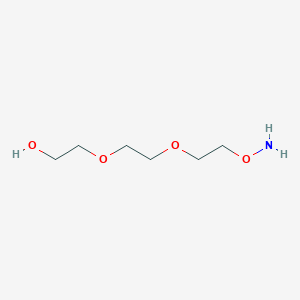
![6-phenyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14084887.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084904.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B14084908.png)
![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084909.png)
![(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone](/img/structure/B14084911.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14084912.png)
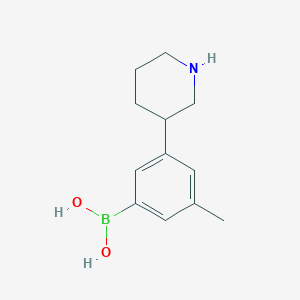
![1-(4-Butoxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084933.png)
![4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one](/img/structure/B14084935.png)
